Evidence Item 1: In Vivo AML Xenograft Combination Efficacy — Synergistic Tumor Suppression with NF-κB Inhibitor
SC-203048 was evaluated in an AML xenograft model using human THP-1 cells implanted in athymic BALB/c nude mice. When administered at 10 μg/kg intraperitoneally 7 times every 2nd day in combination with the NF-κB inhibitor parthenolide (PTL), the combination group demonstrated strongly inhibited tumor growth, significantly increased cell apoptosis, and reduced expression of FLT3, p65, cyclin D1, and Bcl-2 compared to untreated controls [1][2]. In contrast, prior clinical studies with single-agent FLT3 inhibitors (e.g., quizartinib) in AML patients yielded few clinical responses, highlighting the functional differentiation of SC-203048 as a validated combination partner rather than a stand-alone agent [3]. This establishes SC-203048 as a preferred tool compound for studying Flt3–NF-κB pathway crosstalk in vivo.
| Evidence Dimension | In vivo AML xenograft tumor growth inhibition (combination therapy) |
|---|---|
| Target Compound Data | SC-203048 (10 μg/kg, i.p., 7× every 2nd day) + parthenolide: 'tumor growth was strongly inhibited'; quantitative % tumor growth inhibition (TGI) values are reported graphically in the primary paper; FLT3, p65, cyclin D1, and Bcl-2 expression decreased significantly, nuclear SMRT expression increased notably |
| Comparator Or Baseline | Single-agent FLT3 inhibitors in AML patients (quizartinib, etc.): 'few clinical responses' [3]; SC-203048 monotherapy data not separately reported in this study |
| Quantified Difference | Qualitative superiority of combination over monotherapy; readers must consult primary paper for exact TGI percentages (graphical data only). Single-agent FLT3 inhibitor benchmark: minimal clinical single-agent activity. |
| Conditions | Human THP-1 AML xenograft in athymic BALB/c nude mice; combination with parthenolide; i.p. dosing 10 μg/kg 7× every 2nd day |
Why This Matters
Procurement for in vivo AML research should prioritize SC-203048 when the experimental design requires a FLT3 inhibitor with validated combination synergy, as single-agent FLT3 inhibitors lack this demonstrated in vivo combinatorial benefit.
- [1] Wang C, et al. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. View Source
- [2] PMC Table 1. SC-203048 in vivo model: human THP-1 in athymic BALB/c nude mice (10 μg/kg 7× each 2nd day). Reference [162]. View Source
- [3] Wang C, et al. (Introduction/Discussion referencing prior single-agent FLT3 inhibitor clinical experience). J Biochem Mol Toxicol. 2012;26(1):35-43. View Source
